![molecular formula C17H17N3O3S B11391132 6-ethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11391132.png)
6-ethyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEBI:91422 , belongs to the stilbenoid class. Its systematic name is N-ethyl-5-(4-hydroxy-6-oxo-3-propan-2-yl-1-cyclohexa-2,4-dienylidene)-4-[4-(4-morpholinylmethyl)phenyl]-2H-isoxazole-3-carboxamide . Let’s break down its structure:
Structure:C26H31N3O5
Preparation Methods
Industrial Production: As of now, there is no documented industrial-scale production method for this compound. Research in this area may be ongoing.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions remains elusive.
Common Reagents and Conditions: Without precise data, we can only speculate on potential reagents and conditions. Researchers might explore various catalysts, solvents, and temperatures to achieve desired transformations.
Major Products: The major products formed during reactions involving this compound would depend on the specific reaction type. Further experimental studies are necessary to elucidate these products.
Scientific Research Applications
Chemistry: Researchers may investigate its role as a synthetic intermediate or probe its reactivity in novel chemical transformations.
Biology and Medicine: Given its unique structure, this compound could serve as a lead compound for drug discovery. Its potential biological activities (e.g., enzyme inhibition, receptor binding) warrant exploration.
Industry: Applications in materials science, such as polymer modification or functionalization, could be relevant.
Mechanism of Action
Unfortunately, the exact mechanism by which this compound exerts its effects remains unknown. Further research is essential to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While specific similar compounds are not listed, researchers may compare this compound’s structure, reactivity, and biological properties with other stilbenoids or related molecules.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-4-10-5-6-13-11(7-10)12(21)8-14(23-13)15(22)18-17-20-19-16(24-17)9(2)3/h5-9H,4H2,1-3H3,(H,18,20,22) |
InChI Key |
JJUATYUNZAAMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11391050.png)
![5-(benzylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391054.png)
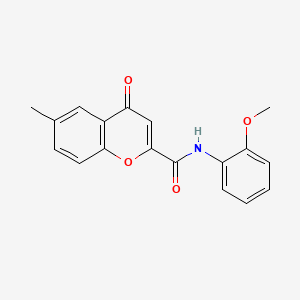
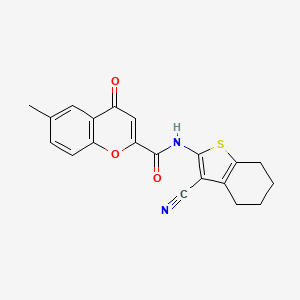
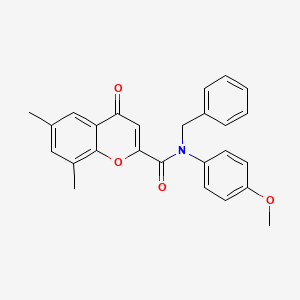
![6-(3-chloro-4-methoxyphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391079.png)
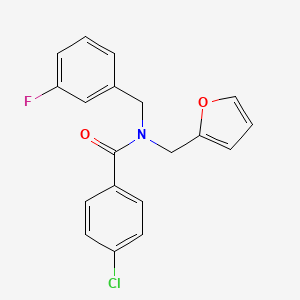
![N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11391098.png)
![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11391099.png)
![3-tert-butyl-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11391108.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11391116.png)
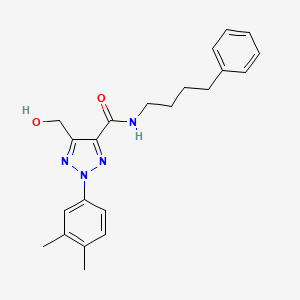
![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391139.png)
![6-butyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391140.png)
